2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a fused ring system combining imidazole and pyrimidine moieties, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrimidine with glyoxal in the presence of a base, followed by cyclization to form the desired compound . The reaction conditions often require controlled temperatures and pH to ensure the proper formation of the fused ring system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve solvents like ethanol or acetonitrile and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or aryl groups, leading to a variety of functionalized derivatives .
Scientific Research Applications
2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a dual inhibitor of phosphatidylinositol 3-kinase and histone deacetylase, making it a promising candidate for cancer therapy.
Materials Science: The unique electronic properties of the compound make it suitable for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione involves its interaction with specific molecular targets. In the context of cancer therapy, the compound inhibits phosphatidylinositol 3-kinase and histone deacetylase, leading to the disruption of signaling pathways essential for cancer cell proliferation and survival . The compound’s ability to chelate metal ions and interact with enzyme active sites is crucial for its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroimidazo[1,2-c]quinazoline: Similar in structure but with a quinazoline moiety, this compound also exhibits dual inhibitory activity against phosphatidylinositol 3-kinase and histone deacetylase.
Imidazo[1,2-a]pyrimidine: This compound shares the imidazo-pyrimidine core but differs in its substitution pattern and reactivity.
Uniqueness
2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione is unique due to its specific ring fusion and functional groups, which confer distinct electronic properties and reactivity. Its dual inhibitory activity against key enzymes in cancer therapy further distinguishes it from similar compounds .
Properties
Molecular Formula |
C6H7N3O2 |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-c]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H7N3O2/c10-5-3-4-7-1-2-9(4)6(11)8-5/h3,7H,1-2H2,(H,8,10,11) |
InChI Key |
BPBKJTQCSSFGCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC(=O)NC2=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.